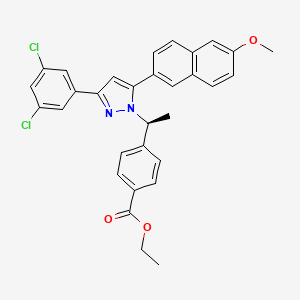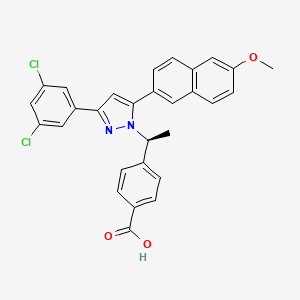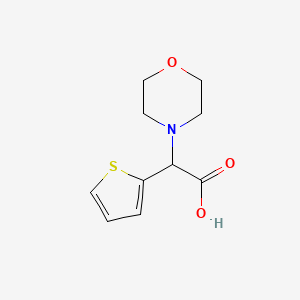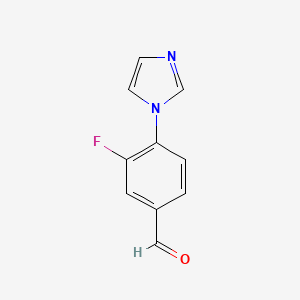
3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde
概要
説明
3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde is a chemical compound with the CAS Number: 870841-69-3. It has a molecular weight of 190.18 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H . This code represents the molecular structure of the compound.
科学的研究の応用
Synthesis Methods
A new synthesis method for 4-(imidazol-1-yl)benzaldehyde, a compound structurally similar to 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde, has been reported with an 85.5% yield. This method involves the reaction of sodium imidazolate with 4-fluorobenzaldehyde, utilizing an autoclave reactor and THF as solvent, under optimized conditions (Liu Bo, 2009).
Sensing Applications
This compound and its derivatives have been explored in the development of fluorescent probes for bioimaging and chemical sensing. For instance, a ratiometric fluorescent probe based on a structurally related compound exhibited a large emission shift for selective sensing of cysteine and homocysteine, enabling quantitative detection (Weiying Lin et al., 2008). Similarly, another study developed a novel ratiometric optical probe for hydrogen sulfite with a significant emission wavelength shift and low detection limit, demonstrating its high selectivity and application in cell imaging (Xiaohong Cheng et al., 2013).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have shown selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors. These frameworks exhibit characteristic emission bands of Eu(3+) or Tb(3+) ions, which could be selectively sensitive to compounds including this compound derivatives (B. Shi et al., 2015).
Antimicrobial and Antifungal Activities
Compounds synthesized from this compound have been evaluated for antimicrobial and antifungal activities. Novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, prepared from 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, showed marked activities in phosphodiesterase inhibition and anti-bacterial and anti-fungal bioassays (Mujahid Hussain Bukhari et al., 2013). Another study synthesized new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, showing significant anti-leishmanial, anti-oxidant, and anti-fungal activities (Tanvir Hussain et al., 2009).
Corrosion Inhibition
Imidazole-based molecules, including 4-(1H-imidazol-1-yl)benzaldehyde, have been applied as corrosion inhibitors for carbon steel in acidic medium. The study indicates that molecule polarity significantly influences the corrosion inhibition efficiency, with these molecules showing a promising potential for industrial applications (S. Costa et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-fluoro-4-imidazol-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWZTKFRWOEVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B3161477.png)
![N-[(2-chlorophenyl)methyl]prop-2-enamide](/img/structure/B3161486.png)
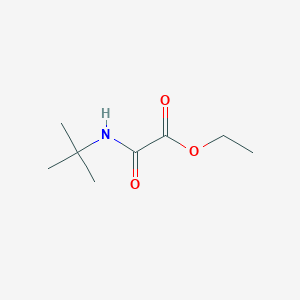
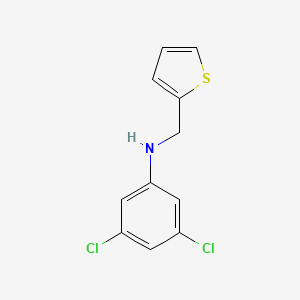
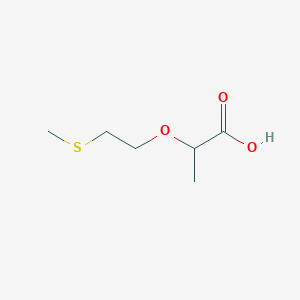
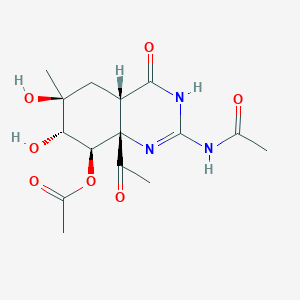
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide](/img/structure/B3161534.png)
![Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3161541.png)
